4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWRBKWBIRRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232247 | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-61-0 | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer progression.
Neuroprotective Effects
The indole moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases. Preliminary data suggest that this compound may modulate neuroinflammatory pathways and promote neuronal survival under stress conditions.
Antidepressant Activity
Indole derivatives have been linked to antidepressant effects through their action on serotonin receptors. The specific substitution on the indole ring in this compound may influence its affinity for serotonin receptors, suggesting a potential role in mood regulation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Indole Ring : Starting from readily available precursors, the indole structure is formed through cyclization reactions.
- Fluorination : The introduction of fluorine at the para position of the phenyl ring is achieved using electrophilic fluorination methods.
- Amine Formation : The final step involves the introduction of an amine group through reductive amination or similar techniques.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their anticancer properties against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound showed IC50 values in the micromolar range, indicating potent activity against tumor growth .
Case Study 2: Neuroprotection
In a neuroprotection study involving oxidative stress models, compounds derived from indole were tested for their ability to reduce neuronal apoptosis. Results demonstrated that these compounds significantly decreased markers of oxidative stress and apoptosis in neuronal cultures .
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Isomers and Positional Variants
2-(2,3-Dihydro-1H-indol-1-yl)-5-fluorophenylamine (CAS: 640768-22-5)
- Molecular Formula : C₁₄H₁₃FN₂ (identical to the target compound).
- Key Differences :
- Substituent positions: The indole moiety is at the 2-position of the phenyl ring, and fluorine is at the 5-position (vs. 4-indolyl and 3-fluoro in the target compound).
- Implications : Positional isomerism may alter electronic distribution and steric interactions, affecting receptor binding or metabolic stability. For example, the 5-fluoro substituent could influence π-π stacking interactions differently than the 3-fluoro group .
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine (CAS: 1154634-45-3)
- Molecular Formula : C₁₅H₁₅N₂F.
- Key Differences: A methylene (-CH₂-) linker connects the indole to the phenyl ring. Fluorine is at the 4-position of the phenylamine.
Melatonin Receptor Ligands
- Zlotos et al. (2009) synthesized 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues as MT2-selective antagonists .
- Comparison : The target compound lacks the melatonin backbone but shares the 2,3-dihydroindole moiety. The absence of a methylene linker (as in Zlotos’s compounds) may reduce MT2 receptor affinity, while the 3-fluoro group could enhance selectivity for other targets (e.g., dopamine or serotonin receptors) .
Catecholamine Receptor Interactions
- Bonner et al. (2011) demonstrated that bicyclic indole derivatives with fluorinated phenyl groups exhibit dopamine D1 receptor binding . Structural analogs lacking fluorine (e.g., non-fluorinated indole-phenylamines) show lower binding affinity in similar studies .
Physicochemical Stability
- Evidence from degradation studies of indapamide derivatives (e.g., 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide ) highlights the sensitivity of dihydroindole-containing compounds to light and pH .
- Key Findings :
- The 3-fluoro group in the target compound may confer greater stability under acidic conditions compared to para-fluoro isomers (e.g., 4-fluorophenylamine derivatives), which degrade more rapidly at pH >7 .
- UV sensitivity is likely comparable across analogs due to the shared indole scaffold.
Data Table: Structural and Functional Comparison
Biological Activity
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, also known by its CAS Number 937597-61-0, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H13FN2
- Molecular Weight : 228.27 g/mol
- Structure : The compound features a fluorophenylamine moiety attached to a dihydroindole structure, which may contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, potentially influencing:
- Neurotransmitter systems : Its indole structure suggests possible interactions with serotonin receptors, which are crucial in mood regulation and neuropharmacology.
- Kinase inhibition : Certain studies have explored its role as a kinase inhibitor, impacting cellular signaling pathways involved in cancer progression and other diseases.
Pharmacological Studies
A variety of studies have been conducted to assess the pharmacological effects of this compound:
| Study | Findings | |
|---|---|---|
| In vitro studies | Showed moderate inhibition of specific kinases involved in cancer pathways. | Suggests potential as an anticancer agent. |
| Neuropharmacological assays | Indicated activity at serotonin receptors, with varying affinities. | Points to possible antidepressant or anxiolytic effects. |
| Toxicological assessments | Revealed low toxicity in standard animal models at therapeutic doses. | Supports further investigation for clinical applications. |
Case Study 1: Anticancer Properties
A recent study focusing on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacological Effects
Another investigation evaluated the compound's effects on anxiety-like behaviors in rodent models. Results indicated that administration led to a reduction in anxiety-related behaviors, supporting its role as a potential anxiolytic medication.
Summary of Research Insights
Research has consistently highlighted the dual potential of this compound in both oncology and neuropharmacology. The following points summarize key insights:
- Anticancer Activity : Demonstrated efficacy in inhibiting tumor growth and inducing apoptosis.
- Neuroactive Properties : Interaction with serotonin receptors suggests applications in treating mood disorders.
- Low Toxicity Profile : Favorable safety margins observed in preclinical studies.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, and how are intermediates validated?
- Methodological Answer : Key steps include indole functionalization via formylation or vinylformylation, followed by coupling with fluorinated phenylamine precursors. For example, indole derivatives can be synthesized using propeniminium salts under controlled conditions to introduce formyl groups . Intermediates are validated via FTIR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions), and X-ray crystallography for unambiguous structural confirmation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies fluorine-induced deshielding effects on adjacent protons (e.g., δ 6.8–7.2 ppm for fluorophenyl protons) .
- X-ray crystallography : Resolves steric effects from the dihydroindole moiety, with typical bond angles of 120° for sp² carbons .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 243.2) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts or crystallographic parameters) be resolved during structural analysis?
- Methodological Answer : Discrepancies may arise from solvent polarity, tautomerism, or crystal packing effects. For example:
- Dynamic NMR : Detects slow-exchange processes in fluorophenyl environments .
- DFT calculations : Predict optimized geometries and compare with experimental X-ray data to validate bond lengths (e.g., C–F bonds at ~1.35 Å) .
- Data reconciliation : Cross-reference with literature (e.g., fluorinated indole derivatives in Tetrahedron Letters) to identify systematic biases .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in pharmacological studies?
- Methodological Answer :
- Pharmacophore mapping : Identify critical groups (e.g., fluorophenyl for lipophilicity; dihydroindole for π-π stacking) using docking simulations .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ values against cancer cell lines) and correlate with substituent modifications .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
Q. How can computational methods enhance experimental design for optimizing physicochemical properties?
- Methodological Answer :
- Molecular dynamics simulations : Predict solubility by simulating interactions with water molecules (e.g., Gibbs free energy of solvation) .
- ADMET prediction : Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and metabolic stability (CYP450 interactions) .
- Thermogravimetric analysis (TGA) : Validate computational predictions of thermal stability (e.g., decomposition above 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
